N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide
Description
N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a pyrazoline derivative featuring a furan-2-yl substituent at the 5-position of the pyrazoline ring, a 2-methylpropanoyl (isobutyryl) group at the 1-position, and an acetamide moiety attached to a para-substituted phenyl ring. The compound’s structure combines electron-rich aromatic systems (furan) with a branched acyl group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12(2)19(24)22-17(18-5-4-10-25-18)11-16(21-22)14-6-8-15(9-7-14)20-13(3)23/h4-10,12,17H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTFKXOBTBRKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NC(=O)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl derivative, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the acylation of the pyrazole derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrazole ring.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide have shown promising results against various cancer cell lines. A study reported that certain pyrazole derivatives demonstrated percent growth inhibitions (PGIs) of over 80% against specific cancer types like OVCAR-8 and NCI-H40 .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The incorporation of furan and pyrazole rings has been linked to the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes related to disease pathways. For example, compounds with similar configurations have been shown to inhibit enzymes involved in metabolic syndromes and cancer progression .
Synthesis of Functional Materials
The unique structural features of this compound allow for its use in synthesizing advanced materials. The furan moiety can provide electrical conductivity or optical properties when incorporated into polymers or nanomaterials .
Photovoltaic Applications
Research has suggested that compounds containing furan rings can enhance the efficiency of organic photovoltaic devices. By modifying the electronic properties through substitutions on the pyrazole and furan rings, these compounds can potentially improve charge transport and light absorption in solar cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | OVCAR-8 | 86.61 |
| Compound B | NCI-H40 | 85.26 |
| Compound C | HOP-92 | 67.55 |
Table 2: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | Inhibition (%) |
|---|---|---|
| Compound A | 11β-Hydroxysteroid Dehydrogenase Type 1 | 75 |
| Compound B | Cyclooxygenase (COX) | 68 |
| Compound C | Lipoxygenase | 70 |
Case Study 1: Anticancer Efficacy
A recent study focused on a series of pyrazole derivatives, including those structurally related to this compound, which were tested against various cancer cell lines. The results indicated a strong correlation between the presence of specific functional groups and enhanced anticancer activity, particularly in breast and ovarian cancer models .
Case Study 2: Anti-inflammatory Mechanism
Another investigation explored the anti-inflammatory effects of compounds similar to this compound. The study revealed that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting their potential use in treating chronic inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Pyrazoline-Based Analogs
Pyrazoline derivatives often differ in substituents at the 1-, 3-, and 5-positions, which dictate their reactivity and bioactivity. Key comparisons include:
- The furan-2-yl moiety introduces electron-rich aromaticity, contrasting with chlorophenyl (Compound 39) or pyridine ( compounds), which may alter binding interactions in biological targets .
Heterocyclic Acetamide Derivatives
Compounds with acetamide-linked heterocycles, such as triazoles or pyridines, exhibit distinct structural and functional profiles:
Biological Activity
N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.37 g/mol. The structure features a furan ring, a dihydropyrazole moiety, and an acetamide functional group, which contribute to its biological activity.
1. Anticancer Activity
Research indicates that compounds containing pyrazole and furan rings exhibit significant anticancer properties. For instance, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth .
2. Antimicrobial Properties
This compound has shown promising results in antimicrobial assays. In vitro studies demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity . The presence of the furan ring is believed to enhance its interaction with microbial enzymes.
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, thus alleviating symptoms associated with inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
- Apoptosis Induction : By activating apoptotic pathways through caspase activation, it can lead to programmed cell death in cancerous cells .
Case Study 1: Anticancer Activity
A study conducted on various pyrazole derivatives revealed that those with a furan substituent exhibited enhanced cytotoxicity against MCF7 breast cancer cells. The IC50 value for one such derivative was reported at 39.70 µM, demonstrating significant potential for further development into anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its utility as a potential antibacterial agent .
Summary of Findings
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature/Time | Yield Range |
|---|---|---|---|
| 1 | KOH, α-chloroacetamide | RT, 12 h | 60-75% |
| 2 | Pyridine, Zeolite (Y-H) | 150°C, 5 h | 70-85% |
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Structural confirmation relies on a combination of techniques:
- 1H/13C NMR: Assigns proton and carbon environments, with furan protons typically appearing at δ 6.3–7.5 ppm and pyrazole protons as multiplet signals .
- IR Spectroscopy: Identifies carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and amide (N-H) bands at 3200–3400 cm⁻¹ .
- LC-MS: Verifies molecular weight (e.g., [M+H]+ peak at m/z 485.49 for C24H16FN7O2S derivatives) .
- Elemental Analysis: Confirms C, H, N, S composition within ±0.4% of theoretical values .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?
Methodological Answer:
Contradictions arise from dynamic conformational changes or overlapping signals. Strategies include:
- 2D NMR (HSQC/HMBC): Correlates proton-carbon connectivity to assign ambiguous signals (e.g., distinguishing pyrazole C-H from furan protons) .
- X-ray Crystallography: Resolves absolute configuration and confirms bond lengths (e.g., C–C bonds in the pyrazole ring average 1.48 Å) .
- Variable-Temperature NMR: Identifies rotamers or tautomers by analyzing signal splitting at low temperatures .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Source |
|---|---|---|
| C–C bond length (mean) | 1.48 Å | |
| R factor | 0.042 | |
| Space group | P21/c |
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Quantum chemical calculations and machine learning enhance synthetic efficiency:
- Reaction Path Search: Density Functional Theory (DFT) identifies transition states and intermediates for key steps (e.g., cyclization barriers in pyrazole formation) .
- Descriptor-Driven Screening: Machine learning models trained on reaction databases predict optimal catalysts (e.g., zeolite Y-H vs. acidic resins) .
- Solvent Optimization: COSMO-RS simulations select solvents that stabilize intermediates (e.g., DMF vs. ethanol) .
Advanced: What strategies improve the biological activity of this scaffold?
Methodological Answer:
Structural modifications enhance bioactivity:
- Sulfone/Phosphonate Incorporation: Replace thioether groups with sulfones via oxidation (H2O2/AcOH) or introduce phosphonates using Michaelis-Arbuzov reactions .
- Heterocycle Variation: Substitute furan with thiophene or pyridine rings to modulate lipophilicity and target binding .
- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase ATP-binding pockets) .
Q. Table 3: Bioactivity Prediction (PASS Program)
| Derivative | Anticancer (Pa) | Anti-inflammatory (Pa) |
|---|---|---|
| Furan-Pyrazole | 0.78 | 0.65 |
| Thiophene-Pyrazole | 0.85 | 0.52 |
Basic: What analytical techniques assess purity and stability?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., >200°C for stable crystalline forms) .
- Stability Studies: Accelerated degradation under 40°C/75% RH for 4 weeks monitors hydrolytic stability .
Advanced: How to address low yields in the final cyclization step?
Methodological Answer:
Low yields often stem from side reactions or poor catalyst performance. Solutions include:
- Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 5 h) and improves yields by 15–20% .
- Catalyst Screening: Test zeolite types (e.g., H-Y vs. H-ZSM-5) or transition metals (e.g., CuI for Ullmann couplings) .
- Protecting Groups: Temporarily block reactive amines with Boc or Fmoc groups to prevent undesired byproducts .
Advanced: What are the challenges in scaling up the synthesis?
Methodological Answer:
Scale-up hurdles include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
